3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide
Description
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-3-6-15(7-4-13)23-18(26)9-10-25-12-22-19-16-11-14(2)5-8-17(16)24-20(19)21(25)27/h3-8,11-12,24H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWBGRKEGWMYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidoindole core, followed by functionalization to introduce the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Variations in the aromatic substituent significantly influence physicochemical and biological properties:
Key Observations :
Modifications to the Pyrimidoindole Core
Variations in the heterocyclic core alter electronic properties and conformational stability:
Key Observations :
Physicochemical Properties of Selected Analogues
Key Observations :
- Lower molecular weight compounds (e.g., target at 360.41 g/mol) align better with Lipinski’s rule of five (MW <500).
- Brominated derivatives (e.g., ) exhibit higher melting points, suggesting enhanced crystalline stability.
Biological Activity
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structure, which includes a pyrimidoindole core fused with a propanamide moiety, suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 364.41 g/mol. The structural features that contribute to its biological activity include:
- Pyrimidoindole Core : This fused bicyclic structure is known for its diverse pharmacological properties.
- Propanamide Moiety : Enhances solubility and may influence interaction with biological targets.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical biochemical pathways, potentially leading to anticancer effects.
- Receptor Binding : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : The compound may exert antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic processes.
Anticancer Properties
Research indicates that pyrimidoindole derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial potential:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Case Studies
Several studies have reported the biological activities of related pyrimidoindole compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study demonstrated that a similar pyrimidoindole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : Another investigation found that derivatives of pyrimidoindoles exhibited promising antibacterial effects against resistant strains of bacteria.
Q & A
Q. What are the key synthetic challenges in preparing 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(4-methylphenyl)propanamide, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis involves constructing the pyrimidoindole core, followed by coupling with the N-(4-methylphenyl)propanamide moiety. Challenges include:
- Regioselectivity : Ensuring proper substitution on the indole ring (e.g., 8-methyl and 4-oxo groups) .
- Reaction intermediates : Unstable intermediates may require low-temperature conditions (-10°C to 0°C) and anhydrous solvents (e.g., THF or DMF) .
- Yield optimization : Use of catalysts (e.g., Pd/C for coupling reactions) and stepwise purification via column chromatography or recrystallization .
Methodological Tip : Monitor reactions using TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) before proceeding to subsequent steps .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer: A combination of techniques is critical:
| Technique | Key Applications | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Assigns proton and carbon environments | δ 8.2 ppm (pyrimidine H), δ 2.3 ppm (CH₃ of 4-methylphenyl) . |
| HRMS | Verifies molecular formula | m/z 421.1785 [M+H]⁺ (calc. 421.1790) . |
| IR Spectroscopy | Confirms functional groups (e.g., carbonyl at 1680–1700 cm⁻¹) . | |
| Note : X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives . |
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases, comparing inhibition to reference drugs .
Critical Step : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Answer:
- Core modifications : Introduce substituents at the 8-methyl or 4-oxo positions to assess impact on cytotoxicity .
- Amide side-chain variations : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Bioisosteric replacement : Substitute the pyrimidoindole core with thienopyrimidine to compare pharmacokinetic profiles .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or DNA gyrase .
Q. How can researchers design experiments to elucidate the mechanism of action against specific cancer cell lines?
Answer:
- Apoptosis assays : Measure caspase-3/7 activation via luminescence .
- Cell cycle analysis : Flow cytometry with propidium iodide staining to identify G1/S arrest .
- Western blotting : Quantify expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
Advanced Approach : CRISPR-Cas9 knockout models to validate target genes (e.g., p53) in resistant cell lines .
Q. What computational methods are suitable for predicting metabolic stability and toxicity?
Answer:
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and hERG inhibition .
- Metabolite identification : Employ Schrödinger’s MetaSite to simulate Phase I/II metabolism (e.g., hydroxylation or glucuronidation) .
- Toxicity profiling : ProTox-II for predicting hepatotoxicity and mutagenicity .
Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. What strategies are recommended for resolving contradictions between in vitro potency and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
- Metabolite interference : Identify active/inactive metabolites via LC-MS/MS and adjust dosing regimens .
Case Study : If in vitro IC₅₀ is low (e.g., 1 µM) but in vivo efficacy is poor, evaluate blood-brain barrier permeability or protein binding .
Q. How can researchers address batch-to-batch variability in biological activity during scale-up?
Answer:
- Quality control : Implement strict HPLC purity thresholds (>98%) and NMR batch validation .
- Crystallography studies : Ensure consistent polymorphic forms, as amorphous vs. crystalline states affect solubility .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify sensitive functional groups (e.g., hydrolyzable amides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
